molecular formula C16H27N3O4S B12074779 tert-Butyl (2-((4-amino-2-((methylsulfonyl)methyl)phenyl)(methyl)amino)ethyl)carbamate

tert-Butyl (2-((4-amino-2-((methylsulfonyl)methyl)phenyl)(methyl)amino)ethyl)carbamate

Cat. No.: B12074779
M. Wt: 357.5 g/mol
InChI Key: SVYWAFCSDNKDBH-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a phenyl ring substituted with an amino group and a methylsulfonylmethyl group, linked via an ethylamino chain. Its molecular formula is C15H24N2O2 (MW: 264.36 g/mol) . It is primarily used in pharmaceutical research as an intermediate, with noted hazards including acute oral toxicity (Category 4) and skin irritation (Category 2) .

Properties

Molecular Formula

C16H27N3O4S

Molecular Weight

357.5 g/mol

IUPAC Name

tert-butyl N-[2-[4-amino-N-methyl-2-(methylsulfonylmethyl)anilino]ethyl]carbamate

InChI

InChI=1S/C16H27N3O4S/c1-16(2,3)23-15(20)18-8-9-19(4)14-7-6-13(17)10-12(14)11-24(5,21)22/h6-7,10H,8-9,11,17H2,1-5H3,(H,18,20)

InChI Key

SVYWAFCSDNKDBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN(C)C1=C(C=C(C=C1)N)CS(=O)(=O)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

    The compound exhibits a range of biological activities primarily through its interactions with enzymes and receptors. Notably, it has been studied for its potential in enzyme inhibition, particularly against targets involved in disease pathways.

    Enzyme Inhibition Studies

    Research indicates that this compound may act as an inhibitor of specific enzymes implicated in diseases such as malaria. For example, studies have shown that structural modifications of similar compounds can enhance their potency against enzyme targets like PfA-M1 and PfA-M17, with inhibition constants (Ki values) reflecting significant biological activity.

    CompoundKi (µM) for PfA-M1Ki (µM) for PfA-M17
    tert-butyl carbamate analog 10.0270.080
    tert-butyl carbamate analog 20.0650.041

    Therapeutic Applications

    The potential therapeutic applications of tert-butyl (2-((4-amino-2-((methylsulfonyl)methyl)phenyl)(methyl)amino)ethyl)carbamate include:

    • Antimicrobial Activity : Its structure suggests potential efficacy against various pathogens, making it a candidate for developing antimicrobial agents.
    • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in preclinical studies, indicating that this compound may also exhibit such properties.
    • Cancer Therapy : The inhibition of specific enzymes related to cancer pathways positions this compound as a potential lead in cancer drug development.

    Case Studies

    Several case studies have highlighted the applications of related compounds derived from the same chemical family:

    • Malaria Treatment : A study demonstrated the effectiveness of similar carbamate derivatives in inhibiting malaria-related enzymes, suggesting that tert-butyl (2-((4-amino-2-((methylsulfonyl)methyl)phenyl)(methyl)amino)ethyl)carbamate could be further explored for antimalarial therapies.
    • Anti-cancer Research : Research has indicated that modifications to the amino groups in related compounds can enhance their selectivity and efficacy against cancer cell lines, supporting further investigation into this compound's potential in oncology.
    • Inflammatory Disease Models : Preclinical models assessing the anti-inflammatory effects of structurally similar compounds have shown promise, warranting exploration into the therapeutic implications of tert-butyl (2-((4-amino-2-((methylsulfonyl)methyl)phenyl)(methyl)amino)ethyl)carbamate.

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Substituent Variations on the Aromatic Ring

    Table 1: Comparison of Aromatic Substituents
    Compound Name Substituent on Phenyl Ring Electronic Effect Molecular Weight (g/mol) Key Applications/Notes
    Target Compound Methylsulfonylmethyl Electron-withdrawing (polar) 264.36 Drug intermediate; potential kinase targeting
    tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate Methoxy Electron-donating (resonance) ~264.36 (estimated) Alters solubility; may affect CNS activity
    tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate Chloro Electron-withdrawing (inductive) 270.80 Increased lipophilicity; API intermediate
    tert-Butyl (6-aminopyridin-2-yl)methylcarbamate Pyridine ring (heterocycle) Variable (deprotonates at N) ~237.30 (estimated) Heterocyclic drug design; improved solubility

    Key Observations :

    • Methoxy vs.
    • Heterocyclic Analogues : Pyridine rings introduce basicity and hydrogen-bonding capabilities, useful in targeting enzymes or receptors .

    Functional Group and Linker Modifications

    Table 2: Comparison of Backbone and Linker Modifications
    Compound Name Backbone/Linker Structure Key Functional Groups Molecular Weight (g/mol) Applications
    Target Compound Ethylamino chain Methylsulfonyl, tert-butyl carbamate 264.36 Kinase inhibitor intermediates
    tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate PEG-like linker (ethylene glycol) Hydroxyethoxy, carbamate ~335.40 (estimated) Solubility enhancement; bioconjugation
    Example 427/429 Derivatives Cyclobutene dione, pyrimidine rings Trifluoromethyl, carbamate ~1011 (from LCMS) Kinase inhibition (e.g., FAK inhibitors)

    Key Observations :

    • PEG Linkers : Ethylene glycol chains improve aqueous solubility and reduce toxicity, making them suitable for in vivo applications .
    • Complex Backbones : Derivatives with pyrimidine or cyclobutene dione moieties (e.g., Example 429) are designed for high-affinity enzyme inhibition, often in oncology .
    Table 3: Hazard Comparison
    Compound Name GHS Classification Notable Hazards
    Target Compound H302, H315, H319, H332, H335 Oral toxicity, skin/eye irritation
    tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate Not explicitly listed Likely lower toxicity due to PEG linker
    tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate No data provided Chloro groups may pose hepatic risks

    Key Observations :

    • The target compound’s methylsulfonyl group may contribute to reactive metabolite formation, increasing toxicity risks compared to PEGylated derivatives .
    • Chloro-substituted analogues could exhibit hepatotoxicity, though specific data are lacking .

    Biological Activity

    tert-Butyl (2-((4-amino-2-((methylsulfonyl)methyl)phenyl)(methyl)amino)ethyl)carbamate, identified by its CAS number 2170591-39-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of tert-butyl (2-((4-amino-2-((methylsulfonyl)methyl)phenyl)(methyl)amino)ethyl)carbamate is C₁₈H₂₄N₄O₃S, with a molecular weight of 357.5 g/mol. The compound features a tert-butyl group, an amino group, and a methylsulfonyl moiety, which are crucial for its biological activity.

    Research indicates that this compound may exert its effects through several mechanisms:

    • Enzyme Inhibition : Studies have shown that derivatives similar to this compound can inhibit various enzymes, including lysyl oxidase, which is involved in collagen cross-linking. This inhibition can affect tissue remodeling and fibrosis processes .
    • Antitumor Activity : The presence of the methylsulfonyl group has been linked to enhanced cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring can significantly influence the compound's potency against tumors .
    • Antimicrobial Properties : Preliminary data indicate potential antifungal activity against various pathogens, suggesting that the compound may serve as a lead for developing new antimicrobial agents .

    Biological Activity Data

    The biological activity of tert-butyl (2-((4-amino-2-((methylsulfonyl)methyl)phenyl)(methyl)amino)ethyl)carbamate has been evaluated in several studies:

    Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
    AntitumorA431 (human epidermoid carcinoma)< 10
    AntifungalFusarium oxysporum6.25
    Enzyme InhibitionLysyl oxidaseNot specified

    Case Studies

    • Antitumor Efficacy : A study evaluated the efficacy of related compounds in inhibiting tumor growth in xenograft models. The results indicated significant tumor regression when treated with compounds structurally similar to tert-butyl carbamate, suggesting a promising avenue for cancer therapy .
    • Antifungal Activity : In vitro tests demonstrated that the compound exhibited strong antifungal effects against several strains of Fusarium oxysporum, with an IC50 value indicating effective inhibition at low concentrations .
    • Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic interactions, which may contribute to its biological efficacy .

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